
carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is a complex compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique properties and its ability to form stable complexes with metal ions, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the reaction of palladium salts with N,N,N’,N’-tetramethylethane-1,2-diamine under controlled conditions. One common method includes the use of palladium(II) chloride and N,N,N’,N’-tetramethylethane-1,2-diamine in an inert atmosphere, followed by purification to obtain the desired complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of suitable ligands
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halides and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while substitution reactions can produce various palladium complexes .
Scientific Research Applications
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. The palladium center plays a crucial role in facilitating these reactions by coordinating with substrates and promoting the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Tetramethylethylenediamine: A related compound that also acts as a ligand for metal ions.
Dimethylpalladium complexes: Similar palladium complexes with different ligands.
Uniqueness
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of palladium and N,N,N’,N’-tetramethylethane-1,2-diamine, which provides it with distinct catalytic properties and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C8H22N2Pd-2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1; |
InChI Key |
LEVFRSHNLAPHIV-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CN(C)CCN(C)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


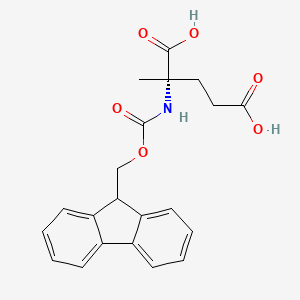
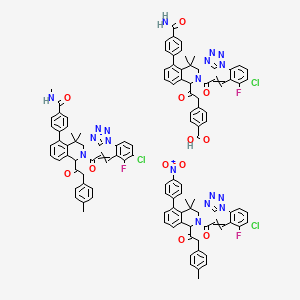

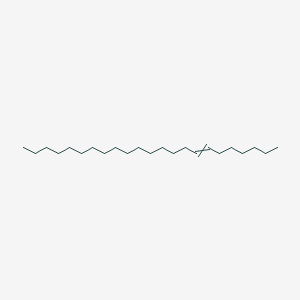

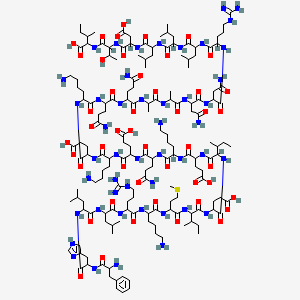
![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
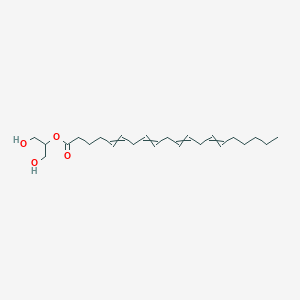
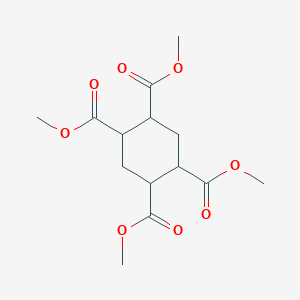
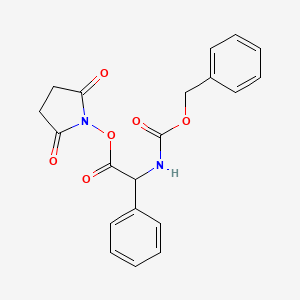

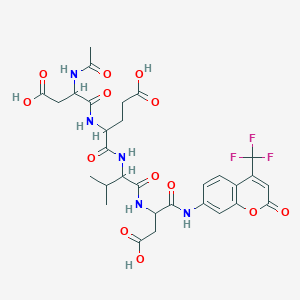
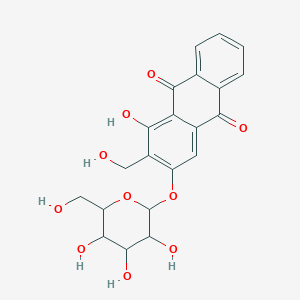
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)
